N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
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Overview
Description
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is a chemical compound with the molecular formula C16H15Cl2N3O It is characterized by the presence of a dichlorophenyl group and a toluidino group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide typically involves the condensation of 3,4-dichlorobenzaldehyde with 2-(4-toluidino)acetohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
- N’-[(E)-(2,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
- N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide
Uniqueness
N’-[(E)-(3,4-dichlorophenyl)methylidene]-2-(4-toluidino)acetohydrazide is unique due to the specific positioning of the dichlorophenyl group, which influences its chemical reactivity and biological activity. This compound may exhibit different pharmacological properties compared to its analogs, making it a valuable subject of study in medicinal chemistry .
Properties
Molecular Formula |
C16H15Cl2N3O |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[(E)-(3,4-dichlorophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H15Cl2N3O/c1-11-2-5-13(6-3-11)19-10-16(22)21-20-9-12-4-7-14(17)15(18)8-12/h2-9,19H,10H2,1H3,(H,21,22)/b20-9+ |
InChI Key |
WZUXWASWVNUAFF-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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